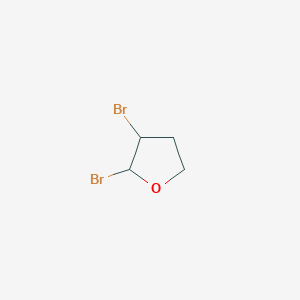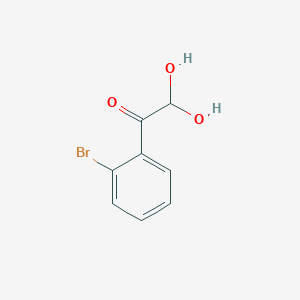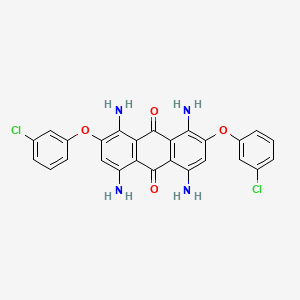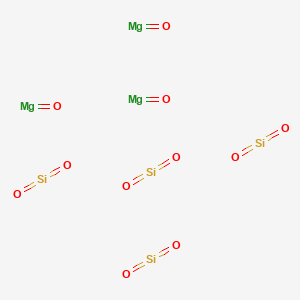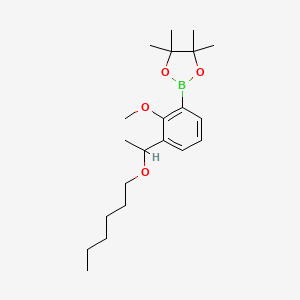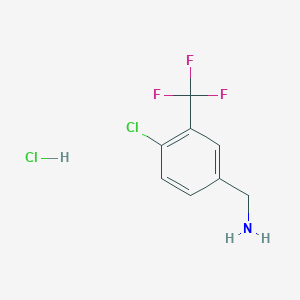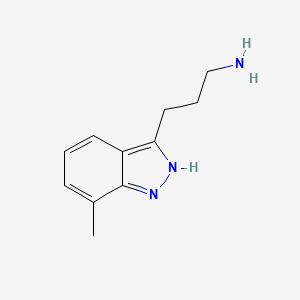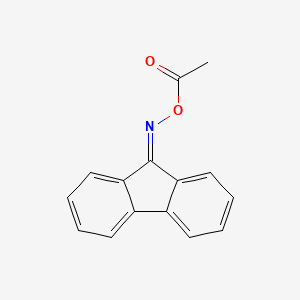![molecular formula C38H24Cl2N2O4 B13142286 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone CAS No. 26931-39-5](/img/structure/B13142286.png)
1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone typically involves the reaction of anthraquinone with 4-chlorophenoxy aniline under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is used in biological assays and experiments to study its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and pigments due to its stable color properties
Mechanism of Action
The mechanism of action of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .
Comparison with Similar Compounds
1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone can be compared with other similar compounds, such as:
1,4-Bis[4-(4-methoxyphenoxy)anilino]anthraquinone: This compound has a similar structure but with methoxy groups instead of chlorophenoxy groups.
1,4-Bis[4-(4-bromophenoxy)anilino]anthraquinone: This compound contains bromophenoxy groups instead of chlorophenoxy groups. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs
Properties
CAS No. |
26931-39-5 |
|---|---|
Molecular Formula |
C38H24Cl2N2O4 |
Molecular Weight |
643.5 g/mol |
IUPAC Name |
1,4-bis[4-(4-chlorophenoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C38H24Cl2N2O4/c39-23-5-13-27(14-6-23)45-29-17-9-25(10-18-29)41-33-21-22-34(36-35(33)37(43)31-3-1-2-4-32(31)38(36)44)42-26-11-19-30(20-12-26)46-28-15-7-24(40)8-16-28/h1-22,41-42H |
InChI Key |
VBYVRBWNRUQDMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)NC6=CC=C(C=C6)OC7=CC=C(C=C7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





